molecular formula C16H15FN2O2S B5589614 (3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone CAS No. 5967-47-5

(3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B5589614
CAS No.: 5967-47-5
M. Wt: 318.4 g/mol
InChI Key: JYURCYIOSSDBBM-UHFFFAOYSA-N
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Description

(3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a fluorophenyl group, a thiophenylcarbonyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is constructed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Thiophenylcarbonyl Group: The thiophenylcarbonyl group is attached using acylation reactions, often employing reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Varied depending on the substituent introduced.

Scientific Research Applications

(3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-chlorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of fluorine.

    (3-bromophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone: Bromine substitution instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3-fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone can significantly influence its chemical reactivity and biological activity, making it unique compared to its halogen-substituted analogs.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-13-4-1-3-12(11-13)15(20)18-6-8-19(9-7-18)16(21)14-5-2-10-22-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYURCYIOSSDBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975066
Record name [4-(3-Fluorobenzoyl)piperazin-1-yl](thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5967-47-5
Record name [4-(3-Fluorobenzoyl)piperazin-1-yl](thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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